molecular formula C23H17F6NO2 B5224478 N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide CAS No. 5927-82-2

N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide

Cat. No.: B5224478
CAS No.: 5927-82-2
M. Wt: 453.4 g/mol
InChI Key: NPSLRFMGCJJKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexafluoropropoxy group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety. The presence of fluorine atoms imparts significant chemical stability and lipophilicity, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F6NO2/c24-21(22(25,26)27)23(28,29)32-18-14-8-7-13-17(18)30-20(31)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,21H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSLRFMGCJJKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386941
Record name N-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-82-2
Record name N-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide typically involves the following steps:

  • Formation of the Hexafluoropropoxyphenyl Intermediate

      Reactants: 2-bromo-1,1,2,3,3,3-hexafluoropropane and phenol.

      Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Coupling with Diphenylacetamide

      Reactants: The hexafluoropropoxyphenyl intermediate and diphenylacetamide.

      Conditions: This step involves a coupling reaction using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the phenyl rings can lead to the formation of quinones or carboxylic acids.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction can lead to the formation of alcohols or amines depending on the functional groups present.

  • Substitution

      Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

      Conditions: Performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The hexafluoropropoxy group can interact with biological membranes, making it useful in the study of membrane dynamics and protein-lipid interactions.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s stability and lipophilicity make it a candidate for drug development, particularly in targeting diseases that involve membrane proteins.

Industry

Industrially, this compound is used in the development of advanced materials. Its fluorinated structure imparts hydrophobic and oleophobic properties, making it suitable for coatings and surface treatments.

Mechanism of Action

The mechanism of action of N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The hexafluoropropoxy group can form strong interactions with hydrophobic regions of proteins and membranes, affecting their function and stability. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-difluoroacetamide
  • N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-dichloroacetamide
  • N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-dibromoacetamide

Uniqueness

Compared to these similar compounds, N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety. This structural feature enhances its lipophilicity and stability, making it more suitable for applications that require prolonged interaction with biological membranes or hydrophobic environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.